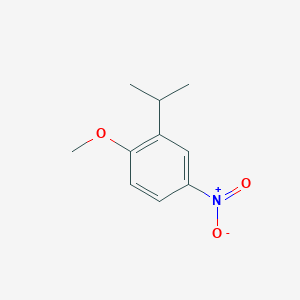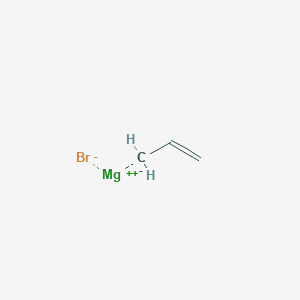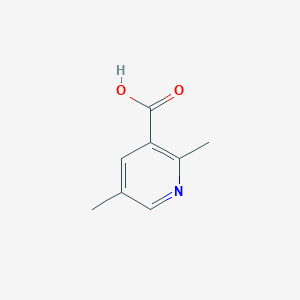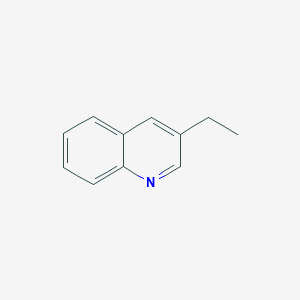
1,3-Benzodioxole-5-ethanamine, alpha-methyl-N-propyl-, hydrochloride
Vue d'ensemble
Description
La 3,4-Méthylènedioxyphényl-2-propanamine (chlorhydrate) est une amphétamine substituée psychoactive moins connue de la classe des phénéthylamines. Sa structure est similaire à celle d’autres composés de la famille des phénéthylamines, tels que la 3,4-méthylènedioxyamphétamine (MDA) et la 3,4-méthylènedioxyméthamphétamine (MDMA). Ce composé est principalement utilisé dans la recherche scientifique et l’analyse médico-légale .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de la 3,4-Méthylènedioxyphényl-2-propanamine (chlorhydrate) implique généralement les étapes suivantes :
Formation du Cycle Méthylènedioxy : Cette étape implique la réaction du catéchol avec le formaldéhyde en présence d’acide chlorhydrique pour former le 1,3-benzodioxole.
Alkylation : Le 1,3-benzodioxole est ensuite alkylé avec un halogénure d’alkyle approprié, tel que la 1-bromo-2-propanone, pour former le composé intermédiaire.
Amination Réductrice : Le composé intermédiaire subit une amination réductrice avec de l’ammoniac ou une amine primaire pour former le produit final, la 3,4-Méthylènedioxyphényl-2-propanamine.
Formation du Chlorhydrate : La base libre est ensuite convertie en son sel de chlorhydrate par traitement avec de l’acide chlorhydrique.
Méthodes de Production Industrielle
La production industrielle de la 3,4-Méthylènedioxyphényl-2-propanamine (chlorhydrate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction, des étapes de purification et de l’assurance qualité pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de Réactions
La 3,4-Méthylènedioxyphényl-2-propanamine (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe amine peut être remplacé par d’autres nucléophiles.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Des nucléophiles tels que les halogénures, les cyanures ou d’autres amines peuvent être utilisés dans des conditions appropriées.
Principaux Produits
Oxydation : Quinones ou autres dérivés oxydés.
Réduction : Alcools ou amines correspondants.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
4. Applications de la Recherche Scientifique
La 3,4-Méthylènedioxyphényl-2-propanamine (chlorhydrate) a plusieurs applications de recherche scientifique :
Analyse médico-légale : Utilisée comme étalon interne pour les analyses qualitatives et quantitatives des drogues hallucinogènes de synthèse dans les échantillons biologiques.
Études pharmacologiques : Étudiée pour ses propriétés psychoactives et ses applications thérapeutiques potentielles.
Recherche chimique : Utilisée dans des études liées à la synthèse et à la réactivité des amphétamines substituées.
Études toxicologiques : Examinée pour son métabolisme, sa toxicité et sa pharmacocinétique dans divers systèmes biologiques
Applications De Recherche Scientifique
3,4-Methylenedioxyphenyl-2-propanamine (hydrochloride) has several scientific research applications:
Forensic Analysis: Used as an internal standard for qualitative and quantitative analyses of hallucinogenic designer drugs in biological samples.
Pharmacological Studies: Investigated for its psychoactive properties and potential therapeutic applications.
Chemical Research: Used in studies related to the synthesis and reactivity of substituted amphetamines.
Toxicological Studies: Examined for its metabolism, toxicity, and pharmacokinetics in various biological systems
Mécanisme D'action
Le mécanisme d’action de la 3,4-Méthylènedioxyphényl-2-propanamine (chlorhydrate) implique son interaction avec les transporteurs de monoamines. Elle pénètre dans les neurones par le biais de ces transporteurs et inhibe le transporteur vésiculaire des monoamines.
Comparaison Avec Des Composés Similaires
Composés Similaires
- 3,4-Méthylènedioxyamphétamine (MDA)
- 3,4-Méthylènedioxyméthamphétamine (MDMA)
- Méthylènedioxypyrovalérone (MDPV)
Unicité
La 3,4-Méthylènedioxyphényl-2-propanamine (chlorhydrate) est unique en raison de ses modifications structurales spécifiques, qui se traduisent par des propriétés pharmacologiques distinctes par rapport à d’autres composés similaires. Bien qu’elle partage des similitudes structurales avec la MDA et la MDMA, elle ne possède pas le groupe méthyle en position alpha, ce qui modifie considérablement son activité biologique et son métabolisme. De plus, son utilisation comme étalon interne en analyse médico-légale la distingue des autres composés de la classe des phénéthylamines .
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12;/h4-5,8,10,14H,3,6-7,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXHXZWOUQTVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CC1=CC2=C(C=C1)OCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995874 | |
| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74341-77-8 | |
| Record name | 3,4-Mdpa hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30995874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDPR hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HM2G45B8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


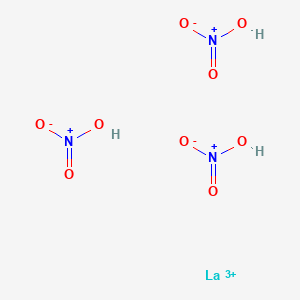
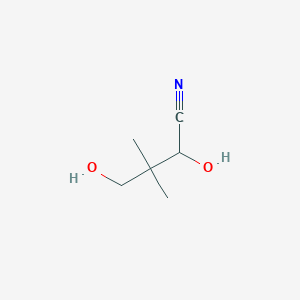
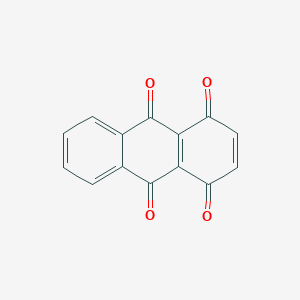
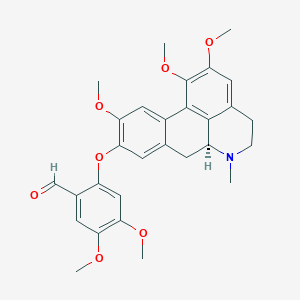

![(1S,6R,9S)-12,12-dimethyl-3,3-dioxo-5,8-dioxa-3lambda6-thia-4-azatetracyclo[7.2.1.01,6.04,6]dodecan-7-one](/img/structure/B157877.png)
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B157880.png)
